5-Ethoxy-2-ethylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinol, 5-ethoxy-2-ethyl- is a heterocyclic organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol, 5-ethoxy-2-ethyl- typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux for several hours, followed by acidification to yield the desired product . The general reaction scheme is as follows:
- Preparation of sodium ethoxide by dissolving sodium in anhydrous ethanol.
- Addition of ethyl cyanoacetate to the sodium ethoxide solution.
- Preparation of a second solution of sodium ethoxide and addition of guanidine hydrochloride.
- Combination of the two solutions and heating under reflux.
- Acidification of the reaction mixture to precipitate the product.
Industrial Production Methods
Industrial production methods for 4-Pyrimidinol, 5-ethoxy-2-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinol, 5-ethoxy-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different substituted pyrimidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidines, while substitution reactions can produce a variety of alkyl or aryl-substituted pyrimidines.
Scientific Research Applications
4-Pyrimidinol, 5-ethoxy-2-ethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Pyrimidinol, 5-ethoxy-2-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with nucleic acids, influencing processes like DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: Another pyrimidine derivative with similar structural features.
Pyrimido[1,2-a]benzimidazoles: Compounds with a fused pyrimidine and benzimidazole ring system.
Uniqueness
4-Pyrimidinol, 5-ethoxy-2-ethyl- is unique due to its specific ethoxy and ethyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
103980-62-7 |
---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-ethoxy-2-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-3-7-9-5-6(12-4-2)8(11)10-7/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
WKIRQZURYDLAMH-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(C(=O)N1)OCC |
Canonical SMILES |
CCC1=NC=C(C(=O)N1)OCC |
Key on ui other cas no. |
103980-62-7 |
Synonyms |
5-ethoxy-2-ethyl-3H-pyrimidin-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.